molecular formula C10H18Br2N2O2 B14728474 N,N'-(Hexane-1,6-diyl)bis(2-bromoacetamide) CAS No. 6722-88-9

N,N'-(Hexane-1,6-diyl)bis(2-bromoacetamide)

Cat. No.: B14728474
CAS No.: 6722-88-9
M. Wt: 358.07 g/mol
InChI Key: CHDUDPDGNJVDKT-UHFFFAOYSA-N
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Description

N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) is an organic compound characterized by the presence of two bromoacetamide groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) typically involves the reaction of hexamethylenediamine with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromoacetyl bromide.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding amides and carboxylic acids.

    Reduction: The bromoacetamide groups can be reduced to form the corresponding amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Nucleophilic substitution: The major products are the substituted amides, thiols, or ethers.

    Hydrolysis: The products are hexamethylenediamine and bromoacetic acid.

    Reduction: The products are hexamethylenediamine and the corresponding amines.

Scientific Research Applications

N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) involves its reactivity with nucleophiles. The bromoacetamide groups can alkylate nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) is unique due to its specific reactivity with nucleophiles and its potential applications in various fields. Its hexane backbone provides flexibility and stability, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6722-88-9

Molecular Formula

C10H18Br2N2O2

Molecular Weight

358.07 g/mol

IUPAC Name

2-bromo-N-[6-[(2-bromoacetyl)amino]hexyl]acetamide

InChI

InChI=1S/C10H18Br2N2O2/c11-7-9(15)13-5-3-1-2-4-6-14-10(16)8-12/h1-8H2,(H,13,15)(H,14,16)

InChI Key

CHDUDPDGNJVDKT-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)CBr)CCNC(=O)CBr

Origin of Product

United States

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